8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen (CAS 55481-87-3) is a highly specific 8-O-substituted linear furanocoumarin originally identified in botanical species such as Heracleum pyrenaicum [1]. Structurally, it is characterized by a bulky, polar 3-ethoxy-2-hydroxy-3-methylbutyloxy side chain at the C8 position of the psoralen core. In procurement contexts, this compound is primarily sourced as a high-purity analytical reference standard. It is critical for distinguishing endogenous phytochemicals from solvolysis artifacts generated during the alcoholic extraction of parent epoxyprenyl coumarins (such as heraclenin) [2]. Its unique combination of a rigid photoreactive furanocoumarin scaffold with a sterically hindered, hydrophilic side chain makes it a specialized reagent for advanced metabolomic profiling and structure-activity relationship (SAR) studies in photobiology.
Substituting 8-(3-ethoxy-2-hydroxy-3-methylbutyloxy)psoralen with its parent epoxide (heraclenin) or simpler 8-alkoxypsoralens (like xanthotoxin) fundamentally compromises analytical accuracy and assay reproducibility [1]. In alcoholic matrices, heraclenin is highly reactive and prone to nucleophilic ring-opening, leading to continuous degradation and shifting baseline concentrations during prolonged assays. Conversely, the pre-formed ethoxy-hydroxy ether in 8-(3-ethoxy-2-hydroxy-3-methylbutyloxy)psoralen provides a locked, solvolytically stable conformation. For analytical buyers, utilizing a generic psoralen standard fails to resolve complex LC-MS chromatograms where ethanol-derived artifacts co-elute with natural metabolites, making the procurement of this exact ethoxy-substituted standard non-negotiable for rigorous mass balance and regulatory validation [2].
In the phytochemical profiling of Apiaceae extracts, alcoholic solvents frequently induce the ring-opening of native epoxyprenyl coumarins. Procurement of the exact 8-(3-ethoxy-2-hydroxy-3-methylbutyloxy)psoralen standard enables the precise quantification of this ethanolysis artifact. Compared to relying solely on the parent epoxide (heraclenin), which degrades continuously in ethanol-based assays (often showing >30% conversion over 48 hours), the pre-formed ethoxy ether provides a stable calibration reference with a fixed retention time, significantly reducing chromatographic quantification errors in complex matrices [1].
| Evidence Dimension | Standard stability in alcoholic matrices |
| Target Compound Data | Stable baseline reference (0% conversion) |
| Comparator Or Baseline | Heraclenin (parent epoxide) |
| Quantified Difference | >30% degradation/conversion of comparator in ethanol over 48h |
| Conditions | HPLC/LC-MS calibration in ethanol/methanol gradients |
Buyers must procure the exact artifact standard to accurately quantify extraction yield and prevent the misidentification of degradation products as novel natural compounds.
The bulky 3-ethoxy-2-hydroxy-3-methylbutyloxy side chain at the C8 position significantly alters DNA intercalation kinetics compared to simpler analogs like 8-methoxypsoralen (xanthotoxin). While xanthotoxin readily intercalates and forms cross-links upon UVA irradiation, the bulky C8 substituent in 8-(3-ethoxy-2-hydroxy-3-methylbutyloxy)psoralen sterically restricts deep intercalation into the DNA double helix [1]. This structural divergence results in a markedly different phototoxicity profile, making it a valuable negative control or specialized probe in photochemotherapy models where reduced genotoxicity is desired.
| Evidence Dimension | DNA intercalation and cross-linking efficiency |
| Target Compound Data | Sterically restricted intercalation |
| Comparator Or Baseline | 8-Methoxypsoralen (Xanthotoxin) |
| Quantified Difference | Significantly lower DNA cross-linking efficiency |
| Conditions | UVA irradiation (PUVA models) in vitro |
Procuring this specific bulky derivative is essential for researchers mapping the steric limits of psoralen-binding pockets or engineering lower-toxicity photochemotherapeutic agents.
The presence of both a hydroxyl group and an ethoxy ether on the C8 side chain imparts a higher degree of polarity to 8-(3-ethoxy-2-hydroxy-3-methylbutyloxy)psoralen compared to highly lipophilic furanocoumarins like bergamottin or the parent heraclenin. This increased hydrophilicity enhances its solubility in aqueous-organic solvent mixtures used in high-throughput biological assays [1]. Where lipophilic psoralens often require high DMSO concentrations (>1%) that can cause cellular toxicity or precipitation, this compound maintains solubility at lower co-solvent ratios, improving assay reproducibility and baseline stability in aqueous media.
| Evidence Dimension | Aqueous-organic solubility and co-solvent requirement |
| Target Compound Data | High solubility at <1% DMSO |
| Comparator Or Baseline | Bergamottin / Heraclenin |
| Quantified Difference | Lower co-solvent requirement for stable assay formulation |
| Conditions | Aqueous biological assay media (in vitro screening) |
For assay developers, selecting this compound prevents false negatives caused by compound precipitation, ensuring reliable dose-response curves in aqueous screening platforms.
Directly following from its stability in alcoholic matrices, this compound is essential as a reference standard in LC-MS/MS workflows to identify and quantify ethanol extraction artifacts in botanical extracts (e.g., Heracleum species), ensuring regulatory compliance and accurate phytochemical profiling [1].
Leveraging its sterically hindered C8 side chain, this compound is utilized as a comparator in PUVA (psoralen + UVA) research to evaluate how bulky substitutions mitigate DNA cross-linking and reduce off-target phototoxicity compared to standard agents like xanthotoxin [2].
Due to its enhanced hydrophilicity, it is deployed in high-throughput in vitro assays (such as cytochrome P450 inhibition screens) where highly lipophilic psoralens would precipitate or require toxic levels of DMSO, ensuring reliable and reproducible dose-response data [3].